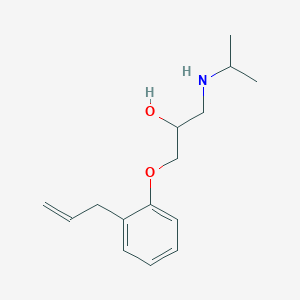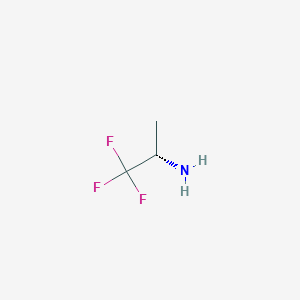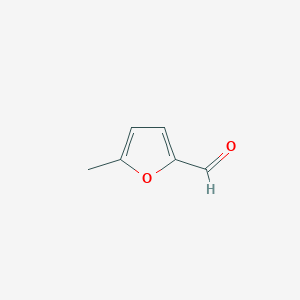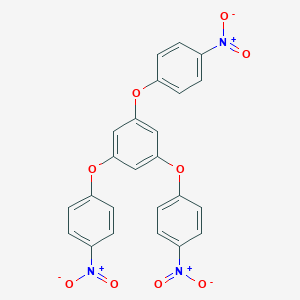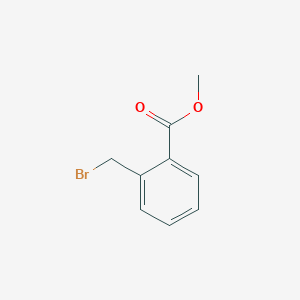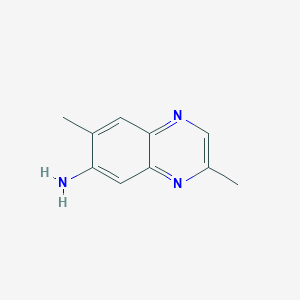
3,7-Dimethylquinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylquinoxalin-6-amine is a heterocyclic organic compound that belongs to the quinoxaline family. It is a highly versatile molecule with a wide range of applications in scientific research.
作用機序
The mechanism of action of 3,7-Dimethylquinoxalin-6-amine is not fully understood. However, it is thought to act as a potent inhibitor of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition can lead to the disruption of cell division and the induction of apoptosis, making it a promising candidate for cancer treatment.
生化学的および生理学的効果
3,7-Dimethylquinoxalin-6-amine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 3,7-Dimethylquinoxalin-6-amine in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds, as a ligand in coordination chemistry, and as a fluorescent probe in biological imaging. Additionally, its potential therapeutic properties make it a promising candidate for drug development. However, one limitation of using 3,7-Dimethylquinoxalin-6-amine is its high cost, which can make it difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for the use of 3,7-Dimethylquinoxalin-6-amine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the development of new antibiotics and antiviral drugs. Further research is needed to fully understand the mechanism of action of 3,7-Dimethylquinoxalin-6-amine and to explore its potential therapeutic properties.
合成法
The synthesis of 3,7-Dimethylquinoxalin-6-amine involves the condensation of 3,7-dimethyl-2,3-dihydroquinoxaline-6-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC). The resulting product is then purified by crystallization or column chromatography. This method yields a high purity product with a yield of up to 80%.
科学的研究の応用
3,7-Dimethylquinoxalin-6-amine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging. Additionally, it has been found to have potential therapeutic properties in the treatment of various diseases, including cancer and neurodegenerative diseases.
特性
CAS番号 |
122457-29-8 |
|---|---|
製品名 |
3,7-Dimethylquinoxalin-6-amine |
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC名 |
3,7-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-6-3-9-10(4-8(6)11)13-7(2)5-12-9/h3-5H,11H2,1-2H3 |
InChIキー |
FCHSLXRJUGFKMY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1N)C |
正規SMILES |
CC1=CC2=NC=C(N=C2C=C1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





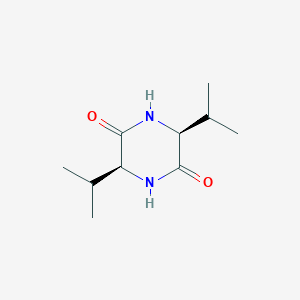
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

